Structural Analysis and NMR Spectral Characterization of 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1,2-ethanediol
Structural Analysis and NMR Spectral Characterization of 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1,2-ethanediol
Executive Summary & Chemical Ontology
1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1,2-ethanediol (CAS: 125489-21-6) is a highly specialized synthetic phenolic antioxidant (SPA)[1]. With a molecular weight of 266.38 g/mol and a chemical formula of C16H26O3, it integrates a sterically hindered phenolic core—structurally analogous to Butylated Hydroxytoluene (BHT)—with a hydrophilic 1,2-ethanediol moiety[2]. This dual-functional architecture allows it to act as a potent radical scavenger while providing an anchor for further synthetic derivatization or metabolic conjugation in pharmacological and polymer stabilization studies[2].
Synthetic Methodology: The Upjohn Dihydroxylation
Expertise & Causality: The synthesis of the 1,2-ethanediol moiety on an electron-rich aromatic ring requires precision. While epoxide ring-opening is a hypothetical route, the intermediate epoxides of electron-rich styrenes are highly prone to acid-catalyzed polymerization or pinacol rearrangements[2]. Therefore, the catalytic syn-dihydroxylation of 2,6-di-tert-butyl-4-vinylphenol using Osmium tetroxide (OsO4) and N-methylmorpholine N-oxide (NMO)—known as the Upjohn dihydroxylation—is the field-proven standard[3]. The mild, near-neutral conditions prevent the oxidative degradation of the sensitive hindered phenol, creating a self-validating, high-yield system.
Step-by-Step Experimental Protocol: Catalytic Dihydroxylation
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Reactant Preparation: Dissolve 10.0 mmol (2.32 g) of 2,6-di-tert-butyl-4-vinylphenol in 50 mL of a homogeneous Acetone/H2O mixture (4:1 v/v) in a round-bottom flask.
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Co-oxidant Addition: Add 12.0 mmol (1.41 g) of N-methylmorpholine N-oxide (NMO) to the stirring solution.
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Catalyst Initiation: Cool the mixture to 0 °C. Dropwise, add 0.1 mmol of OsO4 (as a 2.5% w/t solution in tert-butanol). The solution will transition to a dark brown hue indicating active osmate ester formation.
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Reaction Propagation: Allow the reaction to warm to room temperature (20-25 °C) and stir for 12 hours under an inert nitrogen atmosphere. Monitor completion via TLC (Hexane:EtOAc 1:1).
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Quenching: Terminate the catalytic cycle by adding 20 mL of saturated aqueous sodium sulfite (Na2SO3). Stir vigorously for 30 minutes to reduce residual toxic osmate species.
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Extraction: Extract the aqueous phase with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
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Purification: Isolate the target compound via flash column chromatography on silica gel, utilizing a gradient elution from 100% Hexane to Hexane/EtOAc (50:50).
Workflow for the catalytic Upjohn dihydroxylation of 2,6-di-tert-butyl-4-vinylphenol.
Structural Elucidation via NMR Spectroscopy
Expertise & Causality: The structural validation of 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1,2-ethanediol relies heavily on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy[4]. Two critical structural features dictate the spectra:
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Steric Shielding of the Phenol: The massive steric bulk of the ortho tert-butyl groups prevents intermolecular hydrogen bonding of the phenolic -OH. Consequently, the -OH proton appears as a sharp, concentration-independent singlet at ~5.22 ppm in CDCl3, rather than the broad, shifting peak typical of unhindered phenols[2].
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Diastereotopic Protons: The C1 carbon of the ethanediol tail is a chiral center. Because of this adjacent stereocenter, the two protons on the C2 hydroxymethyl group (-CH2OH) are diastereotopic. They are chemically and magnetically non-equivalent, coupling to each other (geminal coupling, J ≈ 11.2 Hz) and to the adjacent C1 proton (vicinal coupling, J ≈ 3.8 - 7.5 Hz). This causality results in two distinct doublet of doublets (dd) in the 1H NMR spectrum, a hallmark of high-purity structural validation.
Step-by-Step Experimental Protocol: NMR Acquisition
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Sample Preparation: Weigh exactly 15.0 mg of the purified diol.
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Solvation: Dissolve the solid completely in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
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Transfer: Transfer the homogeneous solution to a high-quality 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.
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1H NMR Acquisition: Acquire data at 400 MHz using a 90° pulse angle, 16 scans, and a relaxation delay (d1) of 1.5 seconds to ensure complete longitudinal relaxation.
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13C NMR Acquisition: Acquire data at 100 MHz using proton decoupling (WALTZ-16 sequence), 1024 scans, and a relaxation delay of 2.0 seconds.
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Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate chemical shifts against the TMS standard (0.00 ppm).
Table 1: 1H NMR Spectral Data (400 MHz, CDCl3)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 1.43 | Singlet (s) | 18H | - | 2 × -C(CH3)3 (tert-butyl) |
| 2.15 | Broad Singlet (br s) | 1H | - | Aliphatic -OH (C2) |
| 2.65 | Broad Singlet (br s) | 1H | - | Aliphatic -OH (C1) |
| 3.65 | Doublet of doublets (dd) | 1H | 11.2, 7.5 | -CH2OH (Diastereotopic H_a) |
| 3.76 | Doublet of doublets (dd) | 1H | 11.2, 3.8 | -CH2OH (Diastereotopic H_b) |
| 4.75 | Doublet of doublets (dd) | 1H | 7.5, 3.8 | Ar-CH(OH)- (Benzylic H) |
| 5.22 | Singlet (s) | 1H | - | Ar-OH (Phenolic) |
| 7.18 | Singlet (s) | 2H | - | Ar-H (Aromatic C2, C6) |
Table 2: 13C NMR Spectral Data (100 MHz, CDCl3)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 30.3 | Primary (CH3) | -C(CH3)3 (tert-butyl methyls) |
| 34.4 | Quaternary (C) | -C(CH3)3 (tert-butyl quaternary) |
| 68.2 | Secondary (CH2) | -CH2OH (C2 of ethanediol) |
| 75.1 | Tertiary (CH) | Ar-CH(OH)- (C1 of ethanediol) |
| 123.1 | Tertiary (CH) | Aromatic C2, C6 |
| 131.5 | Quaternary (C) | Aromatic C1 (ipso to ethanediol) |
| 136.2 | Quaternary (C) | Aromatic C3, C5 (ipso to tert-butyl) |
| 153.8 | Quaternary (C) | Aromatic C4 (ipso to hydroxyl) |
Mechanistic Insights: The Antioxidant Pathway
Expertise & Causality: The biological and industrial value of 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1,2-ethanediol lies in its capacity to terminate radical chain reactions[2]. When a reactive oxygen species (ROS) or lipid peroxyl radical encounters the molecule, the hindered phenol readily donates a hydrogen atom. This forms a highly resonance-stabilized phenoxy radical. The bulky tert-butyl groups sterically block other molecules from reacting with the oxygen radical center, preventing pro-oxidant dimerization. A subsequent radical interaction typically leads to the formation of a stable, non-radical para-quinone methide (p-QM) intermediate, permanently neutralizing two radical species per molecule of antioxidant[3].
Radical scavenging mechanism forming a stable phenoxy radical and quinone methide.
References
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ResearchGate. "1,6-Addition Arylation of para-Quinone Methides: An Approach to Unsymmetrical Triarylmethanes." ResearchGate. URL:[Link]
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Kehbio. "生化试剂- 北京克尔慧科技有限公司 (Biochemical Reagents)." Kehbio. URL: [Link]
